![molecular formula C12H17Cl2OTl B14588733 Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane CAS No. 61368-76-1](/img/structure/B14588733.png)
Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane is a chemical compound that belongs to the class of organothallium compounds These compounds are characterized by the presence of thallium, a heavy metal, in their molecular structure
Preparation Methods
The synthesis of Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane typically involves the reaction of thallium trichloride with 2-(2-methylpropoxy)-2-phenylethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: It can be reduced to thallium(I) compounds under specific conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other thallium compounds.
Biology: Studies have investigated its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved. Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane can be compared with other organothallium compounds, such as:
Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallium(III): Similar in structure but with different oxidation states.
Thallium(I) acetate: A simpler thallium compound with different chemical properties.
Thallium(III) chloride: A common thallium compound used in various chemical reactions. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to other thallium compounds.
Properties
CAS No. |
61368-76-1 |
|---|---|
Molecular Formula |
C12H17Cl2OTl |
Molecular Weight |
452.55 g/mol |
IUPAC Name |
dichloro-[2-(2-methylpropoxy)-2-phenylethyl]thallane |
InChI |
InChI=1S/C12H17O.2ClH.Tl/c1-10(2)9-13-11(3)12-7-5-4-6-8-12;;;/h4-8,10-11H,3,9H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
QQKMQKSZNFWYCA-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)COC(C[Tl](Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
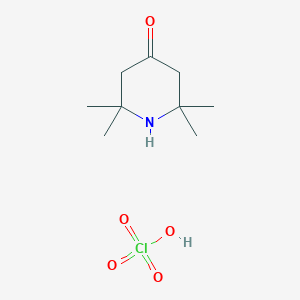
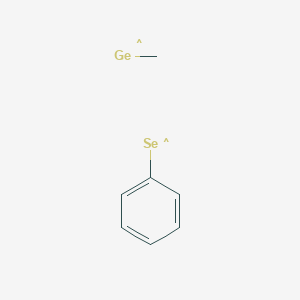
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
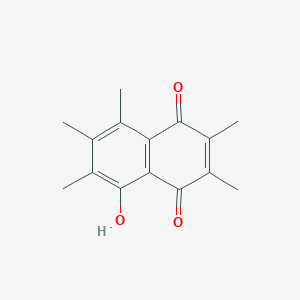
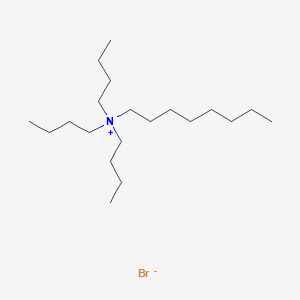
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
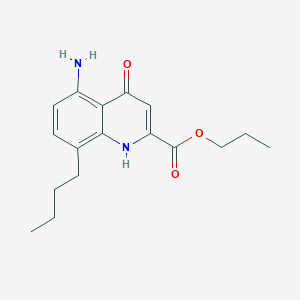
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)

